molecular formula C17H22N4O B7356958 3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one

3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one

Cat. No. B7356958
M. Wt: 298.4 g/mol
InChI Key: DSBLEDJKSMPPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one, also known as TRO19622, is a chemical compound that has been studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor plays a key role in regulating the activity of neurons in the brain, and modulation of this receptor has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including neuroprotection, improvement of cognitive function, and reduction of inflammation in the brain. It has also been shown to increase the levels of various neurotransmitters, including acetylcholine and dopamine, which play important roles in regulating mood and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one for lab experiments is its high potency and specificity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.

Future Directions

There are a number of potential future directions for research on 3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one. One area of interest is its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce beta-amyloid plaques in animal models. Another area of interest is its potential use in the treatment of depression, where it has been shown to have antidepressant effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one involves a multistep process that includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 3-phenyl-2-azaspiro[3.5]nonan-2-amine to produce an intermediate. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product.

Scientific Research Applications

3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.

properties

IUPAC Name

3-[(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-16-18-14(19-20-16)11-21-12-17(9-5-2-6-10-17)15(21)13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBLEDJKSMPPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(C2C3=CC=CC=C3)CC4=NNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.